Cas no 2034483-80-0 (2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide)
2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzamide
- 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide
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- Inchi: 1S/C20H22FNO3/c21-18-9-5-4-8-17(18)19(23)22-14-20(24,15-6-2-1-3-7-15)16-10-12-25-13-11-16/h1-9,16,24H,10-14H2,(H,22,23)
- InChI Key: LKZLYFYOPBYFSU-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C(NCC(C1C=CC=CC=1)(C1CCOCC1)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 435
- XLogP3: 2.6
- Topological Polar Surface Area: 58.6
2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6506-4835-2μmol |
2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide |
2034483-80-0 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6506-4835-5μmol |
2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide |
2034483-80-0 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6506-4835-10μmol |
2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide |
2034483-80-0 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6506-4835-20μmol |
2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide |
2034483-80-0 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6506-4835-1mg |
2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide |
2034483-80-0 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6506-4835-2mg |
2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide |
2034483-80-0 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6506-4835-3mg |
2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide |
2034483-80-0 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6506-4835-4mg |
2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide |
2034483-80-0 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6506-4835-5mg |
2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide |
2034483-80-0 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6506-4835-10mg |
2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide |
2034483-80-0 | 10mg |
$79.0 | 2023-09-08 |
2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide
2-Fluoro-N-[2-Hydroxy-2-(Oxan-4-yl)-2-Phenylethyl]Benzamide: A Comprehensive Overview
2-Fluoro-N-[2-Hydroxy-2-(Oxan-4-yl)-2-Phenylethyl]benzamide (CAS No. 2034483-80-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis, biological activity, and recent research advancements of 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide.
Chemical Structure and Synthesis
The chemical structure of 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide is defined by its core benzamide moiety, a fluorine substituent at the 2-position of the benzene ring, and a complex substituent at the amide nitrogen. The substituent consists of a hydroxy group, a phenyl group, and an oxan (tetrahydropyran) ring. This intricate structure imparts unique chemical and biological properties to the compound.
The synthesis of 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide typically involves multi-step reactions. One common approach starts with the preparation of the key intermediate, 2-hydroxy-2-(oxan-4-yl)-2-phenylethylamine. This intermediate is then reacted with 2-fluorobenzoyl chloride to form the final product. The synthesis process requires careful control of reaction conditions to ensure high yield and purity.
Biological Activity and Mechanism of Action
2-Fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide has been studied for its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Recent research has shown that this compound can modulate various signaling pathways involved in these activities.
In anti-inflammatory studies, 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide has demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is attributed to its ability to interfere with the NF-kB signaling pathway, a key regulator of inflammation.
In cancer research, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies have indicated that it can induce apoptosis through the activation of caspase-dependent pathways and downregulation of anti-apoptotic proteins like Bcl-2. Additionally, it has been shown to inhibit angiogenesis by targeting VEGF signaling.
Clinical Applications and Future Prospects
The potential clinical applications of 2-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide are diverse and promising. Its anti-inflammatory properties make it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The anti-cancer effects suggest its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents to enhance efficacy and reduce side effects.
In neurology, preliminary studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been shown to reduce oxidative stress and prevent neuronal cell death, making it a potential therapeutic agent for these conditions.
Current Research Trends
The ongoing research on 2-fluoro-N-[2-hydroxy-2-(oxan-4-y l)- 1 -phenylethyl]benzamide is focused on optimizing its pharmacological properties and developing more effective formulations. One area of interest is improving its bioavailability and reducing toxicity through structural modifications or prodrug strategies.
Molecular dynamics simulations are being used to understand the binding interactions between this compound and its target proteins at an atomic level. This information is crucial for rational drug design and identifying new lead compounds with enhanced activity.
Clinical trials are also underway to evaluate the safety and efficacy of this compound in human subjects. Early results from phase I trials have shown promising outcomes with manageable side effects, paving the way for further clinical development.
Conclusion
2-fluoro-N-[2-hydroxy - 1 - (oxan - 1 - yl) - 1 - phenylethyl]benzamide (CAS No. 1 034483 - 80 - 0) represents a promising molecule with a wide range of potential therapeutic applications. Its unique chemical structure confers distinct biological activities that make it an attractive candidate for further research and development. As ongoing studies continue to unravel its mechanisms of action and optimize its pharmacological properties, this compound holds significant promise for advancing treatments in various medical fields.
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